3-Azido-D-alanine

Metabolic labeling Peptidoglycan biosynthesis Bioorthogonal chemistry

3-Azido-D-alanine (CAS: 105928-88-9; hydrochloride salt CAS: 1379690-01-3) is a non-proteinogenic D-amino acid derivative in which the methyl group of D-alanine is substituted with an azide (N₃) moiety, yielding a molecular formula of C₃H₆N₄O₂ and a molecular weight of 130.11 g/mol. The compound functions as a bioorthogonal metabolic labeling reagent that exploits bacterial D-alanine incorporation pathways to install a click-chemistry-competent azide handle into peptidoglycan.

Molecular Formula C3H6N4O2
Molecular Weight 130.11 g/mol
Cat. No. B7909828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azido-D-alanine
Molecular FormulaC3H6N4O2
Molecular Weight130.11 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)N=[N+]=[N-]
InChIInChI=1S/C3H6N4O2/c4-2(3(8)9)1-6-7-5/h2H,1,4H2,(H,8,9)/t2-/m1/s1
InChIKeyCIFCKCQAKQRJFC-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azido-D-alanine for Bacterial Cell Wall Metabolic Labeling and Click Chemistry Applications | Procurement Guide


3-Azido-D-alanine (CAS: 105928-88-9; hydrochloride salt CAS: 1379690-01-3) is a non-proteinogenic D-amino acid derivative in which the methyl group of D-alanine is substituted with an azide (N₃) moiety, yielding a molecular formula of C₃H₆N₄O₂ and a molecular weight of 130.11 g/mol [1]. The compound functions as a bioorthogonal metabolic labeling reagent that exploits bacterial D-alanine incorporation pathways to install a click-chemistry-competent azide handle into peptidoglycan [2]. The azide group enables participation in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions [3]. The compound is commercially available as a free acid or as the hydrochloride salt (1379690-01-3), the latter exhibiting enhanced aqueous solubility [1].

Why Generic D-Alanine or Other Azido-Amino Acids Cannot Substitute for 3-Azido-D-alanine in Metabolic Labeling Workflows


Generic substitution among azido-amino acids or D-amino acid analogs is not feasible because each analog exhibits distinct metabolic incorporation efficiency, stereospecificity, and side-chain compatibility that directly impacts labeling fidelity. The D-stereochemistry of 3-azido-D-alanine is essential for recognition by bacterial peptidoglycan biosynthetic machinery, whereas L-isomers or achiral analogs fail to incorporate into the cell wall at comparable levels [1]. Moreover, the azide moiety at the β-position (3-position) provides a distinct spatial orientation and reactivity profile compared to other azide-bearing amino acids such as azidohomoalanine (AHA) or azidonorleucine (ANL), which are methionine surrogates that incorporate via ribosomal protein synthesis rather than peptidoglycan biosynthesis [2]. In mutagenicity studies, the D-isomer of azidoalanine exhibits substantially reduced genotoxic potential compared to the L-isomer—a critical safety consideration for researchers working with this compound class [3]. These stereochemical and metabolic pathway distinctions preclude simple interchange with alternative azido-amino acids or D-alanine derivatives without validation.

3-Azido-D-alanine Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decisions


Metabolic Incorporation Efficiency of 3-Azido-D-alanine vs. Alternative D-Amino Acid Probes in Bacterial Peptidoglycan

3-Azido-D-alanine demonstrates robust metabolic incorporation into bacterial peptidoglycan via native D-alanine incorporation pathways, with labeling efficiency that distinguishes it from other D-amino acid probes. In direct comparative studies across a panel of D-amino acid derivatives, 3-azido-D-alanine exhibited incorporation levels exceeding 80% of wild-type D-alanine incorporation in Bacillus subtilis, substantially outperforming alternative probes such as D-ethynylalanine and D-2-aminobutyric acid derivatives [1]. The azide functionality at the β-position is sterically tolerated by peptidoglycan transpeptidases while providing a reactive handle for subsequent click conjugation [2].

Metabolic labeling Peptidoglycan biosynthesis Bioorthogonal chemistry

Stereospecific Mutagenicity Profile: D-Isomer vs. L-Isomer Safety Differentiation

The D-isomer of 3-azidoalanine exhibits substantially lower mutagenic activity compared to the L-isomer in standardized bacterial reverse mutation assays. In Salmonella typhimurium strain TA1530, synthetic D-azidoalanine demonstrated very low mutagenic activity relative to the L-isomer, indicating that a stereoselective process governs azidoalanine mutagenicity [1]. The molar mutagenic potency of L-azidoalanine in strains TA100 and TA1535 was nearly identical to that of inorganic azide, whereas the D-isomer showed orders-of-magnitude reduced activity [2].

Genotoxicity Stereoselectivity Laboratory safety

Click Chemistry Reactivity: CuAAC and SPAAC Compatibility vs. Non-Azide Bioorthogonal Handles

3-Azido-D-alanine contains a terminal azide group that enables dual click chemistry modalities: copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, and strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne derivatives such as DBCO or BCN [1]. This dual reactivity distinguishes it from other bioorthogonal handles such as aldehyde/ketone tags or strained alkenes, which lack the SPAAC compatibility required for copper-free live-cell labeling applications. The small size of the azide moiety (three atoms) minimizes steric perturbation compared to larger bioorthogonal tags such as biotin or fluorophores [2].

Click chemistry CuAAC SPAAC Bioconjugation

Fmoc-Protected Derivative Synthetic Yield Optimization for Peptide Chemistry Applications

Optimized synthetic protocols for Fmoc-3-azido-D-alanine enable multigram-scale preparation with high purity, addressing a key procurement bottleneck for laboratories requiring substantial quantities of azido-amino acid building blocks. A 2017 study demonstrated that multigram quantities of Fmoc-β-azido-D-alanine can be prepared within 1-2 weeks at user-friendly costs using improved reaction pathways [1]. The optimized diazo transfer methodology achieved isolated yields of 70-85% for the Fmoc-protected D-isomer, representing a substantial improvement over earlier synthetic routes that yielded ≤40% [2].

Solid-phase peptide synthesis Fmoc chemistry Azidopeptides

3-Azido-D-alanine: Primary Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Live Bacterial Peptidoglycan Imaging Using SPAAC-Compatible Metabolic Labeling

3-Azido-D-alanine is the preferred probe for live-cell bacterial peptidoglycan imaging due to its high incorporation efficiency (>80% relative to D-alanine) and compatibility with copper-free SPAAC click chemistry [1]. Unlike D-ethynylalanine, which requires cytotoxic copper catalysts for conjugation, 3-azido-D-alanine enables labeling with DBCO-fluorophore conjugates under physiological conditions without compromising bacterial viability. This makes it uniquely suited for time-lapse microscopy studies of cell wall dynamics in both Gram-positive and Gram-negative species [2]. Researchers should prioritize 3-azido-D-alanine over alternative D-amino acid probes when experimental design requires live-cell compatibility combined with quantitative incorporation efficiency.

Stereospecific Probe Selection for Minimizing Genotoxicity in Mammalian Co-Culture Systems

In experimental systems involving mammalian cell co-culture or in vivo infection models, the D-isomer of 3-azidoalanine is the appropriate selection over the L-isomer due to its approximately 100-fold lower mutagenic activity in bacterial reverse mutation assays [1]. This stereospecific safety differentiation is particularly relevant for studies tracking bacterial pathogens within host cell environments, where L-azidoalanine could introduce confounding genotoxic effects on host cells [2]. Procurement should specifically verify the D-stereochemistry and enantiomeric purity (>98% ee) to ensure this safety advantage is realized.

Solid-Phase Synthesis of Azidopeptides Requiring D-Amino Acid Stereochemistry

For peptide chemists synthesizing azide-functionalized peptides containing D-amino acid residues—particularly relevant for protease-resistant therapeutic candidates or antimicrobial peptides—Fmoc-3-azido-D-alanine provides a validated building block with optimized synthetic accessibility. The demonstrated 70-85% isolated yield in multigram-scale preparations [1] supports procurement decisions for laboratories synthesizing clickable peptides with defined D-stereochemistry. This scenario applies specifically to solid-phase peptide synthesis workflows using Fmoc/tBu chemistry where post-synthetic functionalization via click chemistry is desired.

Bacterial Cell Wall-Specific Labeling in Complex Microbiome Samples

The D-alanine incorporation pathway exploited by 3-azido-D-alanine is restricted to bacteria possessing functional peptidoglycan biosynthesis machinery, enabling selective labeling of bacterial cells within mixed microbial communities or host-microbe samples [1]. This pathway specificity differentiates 3-azido-D-alanine from methionine-surrogate probes like AHA or HPG, which incorporate into any translationally active cell (including mammalian host cells and archaea). For microbiome studies requiring bacterial-specific signal, 3-azido-D-alanine provides inherent selectivity without additional depletion or sorting steps [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Azido-D-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.